N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a substituted imidazole core. Its structure includes:
- Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
- Substituents:
- 4-methylphenyl group on the acetamide nitrogen.
- 3-methylphenyl group on the imidazole nitrogen.
- Sulfanyl (-S-) linkage between the imidazole and acetamide moieties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-6-8-16(9-7-14)21-18(23)13-24-19-20-10-11-22(19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJFCUVHBAASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as 3-methylphenylamine) under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol (such as 4-methylthiophenol) in the presence of a base (such as sodium hydroxide) to form the sulfanyl group.
Acetamide Formation: Finally, the thioether is reacted with chloroacetamide in the presence of a base (such as potassium carbonate) to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding imidazoline derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted acetamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazoline derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The acetamide moiety can enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Fluorophenyl Derivatives
- Example : 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide ()
- Molecular Formula : C₂₁H₁₆FN₃OS
- Key Differences :
- Fluorine atom at the 4-position of the imidazole-attached phenyl group.
- Naphthyl group instead of methylphenyl on the acetamide nitrogen.
- Impact :
- Fluorine enhances electronegativity and metabolic stability.
Chlorophenyl Derivatives
- Example : N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()
- Molecular Formula : C₁₇H₁₃Cl₂N₃OS
- Key Differences :
- Chlorine atoms at the 4-position of both phenyl groups.
- Impact :
- Chlorine improves lipophilicity and membrane permeability.
- May enhance halogen bonding in target interactions .
Indole-Oxadiazole Hybrids
- Example : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8g, )
- Molecular Formula : C₂₁H₂₀N₄O₂S
- Key Differences :
- Oxadiazole ring replaces imidazole.
- Indole moiety introduces planar aromaticity and hydrogen-bonding sites.
- Impact :
- Oxadiazole improves thermal stability.
- Indole enhances interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Biological Activity
N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, often referred to as K242-0242, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular structure and properties of this compound are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3OS |
| Molecular Weight | 413.54 g/mol |
| LogP | 6.4955 |
| Polar Surface Area | 34.856 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Antimicrobial Activity : Studies have shown that compounds with imidazole moieties can exhibit antimicrobial properties by disrupting microbial cell membranes.
- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth by inducing apoptosis in cancer cells. Research suggests that it may modulate pathways associated with cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that K242-0242 can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways related to cell cycle regulation and apoptosis.
In Vivo Studies
Preclinical trials using animal models have indicated that this compound can significantly reduce tumor size compared to control groups. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the effects of K242-0242 on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, K242-0242 was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial activity.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including thioether bond formation and amidation. For example, similar acetamide derivatives are synthesized using coupling agents like TDAE (tetrakis(dimethylamino)ethylene) in anhydrous DMF under inert atmospheres, followed by column chromatography for purification . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity and structural integrity, as demonstrated in studies of analogous imidazole-acetamide derivatives .
Q. What analytical techniques are most reliable for structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) refined using the SHELX suite (e.g., SHELXL for structure refinement) is the gold standard for confirming molecular geometry . Visualization tools like ORTEP-III provide graphical representations of thermal ellipsoids and bond angles, ensuring accurate interpretation of crystallographic data . For amorphous samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are recommended .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, particularly for enzyme inhibition?
- Methodological Answer : Receptor-based machine learning (ML) models and molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes like elastase. Studies on structurally related acetamides highlight the importance of hybrid approaches, combining wet-lab receptor-response data (e.g., IC₅₀ values) with computational feature extrapolation to resolve discrepancies in activity predictions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Divergent results often arise from methodological differences, such as receptor selection or assay conditions. For example, studies on similar compounds reveal that single-receptor assays may yield non-overlapping chemical feature clusters compared to multi-receptor profiling . Standardizing assay protocols (e.g., substrate concentration, pH) and validating findings through orthogonal techniques (e.g., SPR, isothermal titration calorimetry) can mitigate inconsistencies .
Q. What in vitro assays are optimal for evaluating elastase inhibition potential?
- Methodological Answer : Fluorometric assays using substrates like N-succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (AMC) provide real-time kinetic data on elastase activity inhibition. Ensure assays include positive controls (e.g., elastatinal) and measure IC₅₀ values under physiologically relevant conditions (pH 7.4, 37°C) . Parallel molecular dynamics simulations can correlate inhibitory efficacy with binding stability in the enzyme’s active site .
Q. What strategies are effective for structure-activity relationship (SAR) optimization?
- Methodological Answer : Systematic modification of substituents on the imidazole and acetamide moieties can enhance bioactivity. For instance, introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring or optimizing sulfanyl linker length improves elastase inhibition in related compounds . Free-energy perturbation (FEP) calculations and 3D-QSAR models further guide rational design by quantifying substituent effects on binding affinity .
Q. How can hybrid experimental-computational approaches address challenges in pharmacological profiling?
- Methodological Answer : Integrate high-throughput screening (HTS) data with cheminformatics tools (e.g., KNIME, RDKit) to identify key pharmacophores. For example, combining heterologous receptor expression (as in Saito et al.’s multi-receptor agonistic profiling) with ML-driven feature selection clarifies structure-activity trends obscured by single-method studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
